sapecin
Description
Properties
CAS No. |
122168-63-2 |
|---|---|
Molecular Formula |
C6H9ClO3 |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Properties
Mechanism of Action
Sapecin exhibits a strong antibacterial effect, particularly against Gram-positive bacteria like Staphylococcus aureus. Research indicates that this compound binds with high affinity to cardiolipin, a phospholipid found in bacterial membranes, thus disrupting membrane integrity and leading to bacterial cell death. In contrast, its effectiveness against Gram-negative bacteria is hindered by the presence of lipopolysaccharides in their outer membrane, which act as a barrier to this compound's action .
Case Study: Efficacy Against Bacterial Strains
A study demonstrated that this compound's core undecapeptide structure possesses significant antimicrobial activity. Synthetic derivatives of this compound have been developed, such as KLKLLLLLKLK-NH2, which showed potent activity against both methicillin-resistant and methicillin-susceptible strains of Staphylococcus aureus and Escherichia coli in vitro .
| Peptide | MIC (μg/ml) against MRSA | MIC (μg/ml) against MSSA |
|---|---|---|
| KLK | 8 | 4 |
| mKLK | 8 | 4 |
Role in Cell Proliferation
Embryonic Cell Proliferation
Beyond its antibacterial properties, this compound plays a crucial role in the proliferation of embryonic cells derived from Sarcophaga peregrina. The addition of this compound to culture media has been shown to stimulate cell proliferation significantly. Conversely, the introduction of antibodies against this compound inhibited this proliferation, indicating its dual functionality as both a protective agent against infection and a promoter of cellular growth .
Development of Antimicrobial Peptides
Synthetic Modifications
Researchers have synthesized various analogs of this compound to enhance its antimicrobial properties and stability. For instance, modifications involving D-amino acids have resulted in peptides that are more resistant to enzymatic degradation while retaining their antibacterial efficacy. One such peptide, mKLK, demonstrated superior stability and activity in human serum conditions compared to its L-form counterpart .
Applications in Biofilm Management
Antibiofilm Activity
Recent studies have highlighted the potential of this compound-derived peptides in managing biofilms formed by pathogenic bacteria. The peptide mKLK not only exhibited antibacterial activity but also effectively inhibited biofilm formation at sub-minimum inhibitory concentrations (MICs). This characteristic is particularly valuable for treating chronic infections associated with biofilms, where traditional antibiotics often fail .
| Peptide | Biofilm Inhibition Activity | Stability in Serum |
|---|---|---|
| KLK | Moderate | Low |
| mKLK | High | High |
Comparison with Similar Compounds
This compound B
This compound B, a homologue isolated from the same source, shares 40% sequence identity with this compound but exhibits structural divergence in its C-terminal region. Notably, residues 7–17 of this compound B (RSLCLLHCRLK-NH₂) align closely with charybdotoxin (CTX), a scorpion venom toxin that inhibits calcium-activated potassium (BK) channels . Functionally, this compound B retains antibacterial activity against Gram-positive bacteria but also blocks BK channels in rat pituitary cells (IC₅₀ ≈ 0.9 nM), a property absent in this compound .
This compound C
This compound C is structurally closer to this compound, with high sequence similarity and identical disulfide bonding patterns.
Comparison with Charybdotoxin (CTX)
Charybdotoxin, a 37-residue scorpion venom peptide, inhibits BK channels by binding to their outer pore region. Despite sharing a conserved glycine-rich motif with this compound B, CTX lacks antibacterial activity . This compound B’s dual functionality—antibacterial and ion channel modulation—contrasts with CTX’s specialized role in neurotoxicity. Structural alignment suggests that this compound B’s undecapeptide region mimics CTX’s channel-binding domain, yet mechanistic differences arise from variations in charge distribution and binding site accessibility .
Comparison with Other Insect Defensins
Phormia terranovae Defensin A
This defensin shares 80% sequence similarity with this compound in the C-terminal region, including a short α-helix and two antiparallel β-sheets. Both peptides target cardiolipin, but Phormia defensin A exhibits broader activity against Gram-negative bacteria, likely due to differences in hydrophobic residue composition .
ASABF (Nematode Defensin)
ASABF, a cysteine-rich peptide from Ascaris suum, shows marginal structural similarity to this compound B (normalized alignment score: 3.01σ) but lacks significant functional overlap, emphasizing the evolutionary divergence of defensins across species .
Comparative Data Table
Key Research Findings
Mechanistic Divergence : this compound B’s inability to inhibit CTX binding despite structural mimicry highlights the complexity of defensin-toxin evolution .
Oligomerization Requirement : this compound’s sigmoidal dose-response curve in membrane permeabilization underscores the necessity of oligomerization for activity, a feature shared with pore-forming toxins like mellitin .
Species-Specific Adaptations : The marginal similarity between this compound B and ASABF reflects functional diversification in defensins across taxa .
Preparation Methods
Foundation of SPPS Methodology
Solid-phase peptide synthesis (SPPS) is the cornerstone of this compound production, offering high fidelity in constructing its 34-amino-acid sequence. The process begins with anchoring the C-terminal residue to an insoluble resin, followed by iterative deprotection and coupling cycles to elongate the peptide chain. Temporary protecting groups, such as fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), shield reactive side chains and the α-amino group during synthesis to prevent unwanted side reactions.
Resin Activation and Initial Amino Acid Attachment
The synthesis initiates by swelling a polystyrene-based resin (e.g., Wang resin) in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The first amino acid, corresponding to this compound’s C-terminal residue (e.g., arginine), is activated using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt) and coupled to the resin via its carboxyl group. This step ensures stable immobilization of the growing peptide chain.
Deprotection and Neutralization
After each coupling cycle, the temporary Fmoc group is removed using a 20% piperidine solution in DMF, exposing the α-amino group for subsequent amino acid addition. The resin is then washed extensively to eliminate deprotection byproducts, ensuring minimal interference in later stages.
Coupling Reactions and Sequence Elongation
Each amino acid is introduced sequentially using pre-activated derivatives, typically employing coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Reaction efficiency is monitored via Kaiser testing, which detects free amino groups to confirm successful couplings.
Side-Chain Protection Strategy
This compound’s structure includes residues with reactive side chains (e.g., lysine, arginine), necessitating orthogonal protection. For instance, trityl (Trt) groups protect cysteine thiols, while tert-butyl (tBu) groups shield aspartic acid carboxylates. These protections remain intact until global deprotection during cleavage.
Post-Synthetic Processing and Purification
Cleavage and Global Deprotection
Upon completing the sequence, the peptide-resin is treated with a cleavage cocktail—commonly trifluoroacetic acid (TFA) supplemented with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT)—to sever the peptide from the resin and remove persistent protecting groups. Optimal cleavage conditions (e.g., 2–4 hours at 25°C) minimize side reactions such as oxidation or aspartimide formation.
Chromatographic Purification
Crude this compound is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (0.1% TFA). Fraction collection is guided by UV absorbance at 220 nm, with mass spectrometry (MS) verifying molecular weight (theoretical: ~3.8 kDa).
Solubility Optimization
This compound’s hydrophobicity necessitates solubilization in aqueous-organic mixtures (e.g., 30% acetonitrile) during purification. Centrifugal filtration (3 kDa MWCO) further removes residual salts and low-molecular-weight impurities.
Analytical Characterization of this compound
Structural Validation
Circular dichroism (CD) spectroscopy confirms this compound’s secondary structure, revealing a β-sheet-dominated conformation in membrane-mimetic environments. Nuclear magnetic resonance (NMR) provides atomic-level insights into disulfide bond formation (Cys3-Cys20 and Cys16-Cys32), critical for antimicrobial activity.
Functional Assays
Liposome-based assays quantify this compound’s membrane-disruptive activity. Phosphatidylcholine/cholesterol liposomes loaded with glucose are incubated with this compound, and glucose release is measured spectrophotometrically to determine pore-forming efficiency.
Comparative Analysis of Synthesis Strategies
SPPS vs. Recombinant Expression
While SPPS achieves high purity (>95%), recombinant production in Escherichia coli offers scalability. However, prokaryotic systems often misfold this compound’s disulfide bonds, necessitating refolding steps that reduce yield. SPPS remains preferable for research-scale synthesis requiring precise post-translational modifications.
Industrial Scalability and Cost Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
